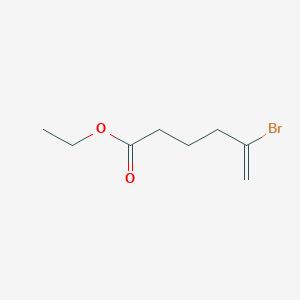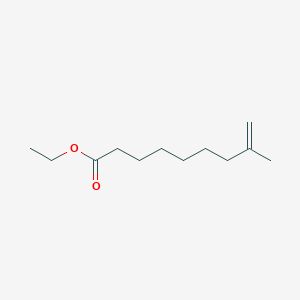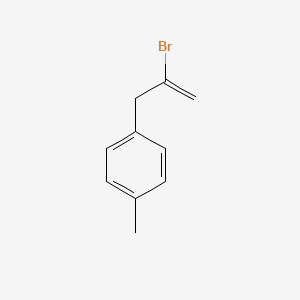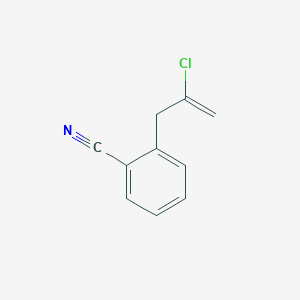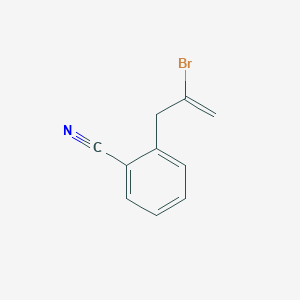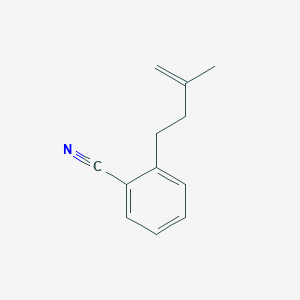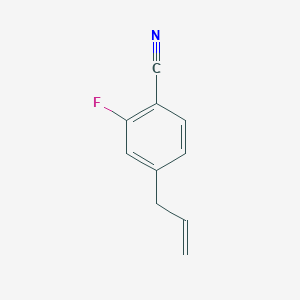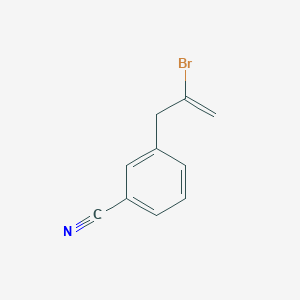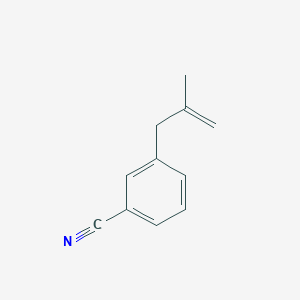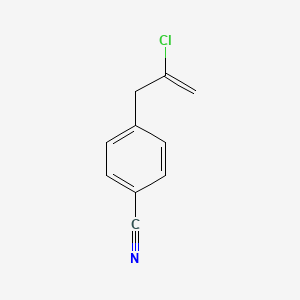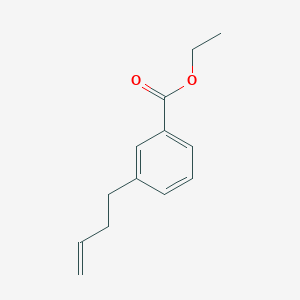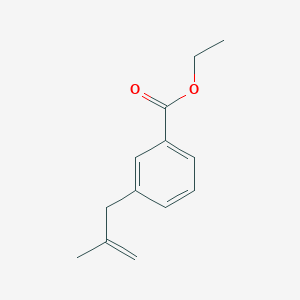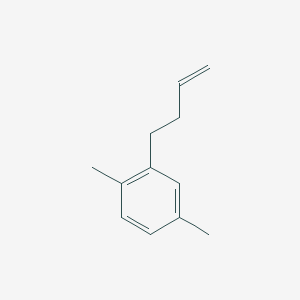
4-(2,5-Dimethylphenyl)-1-butene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(2,5-Dimethylphenyl)-1-butene, also known as 4-isopropylstyrene, is an organic compound that has been studied for its potential applications in a variety of scientific fields. This compound has a unique chemical structure and properties that make it a desirable research subject.
科学的研究の応用
- Application : Two-dimensional (2D) materials are widely used as key components in the fields of energy conversion and storage, optoelectronics, catalysis, biomedicine, etc .
- Methods : The design strategies to fabricate functional 2D materials start from precursor molecules, referring to organic synthetic chemistry and self-assembly technology .
- Results : The review summarizes the recent research achievements of 2D materials in the aspect of molecular structure modification, aggregation regulation, characteristic properties, and device applications .
- Application : N-(2,4-Dimethylphenyl)formamide finds extensive use in scientific research as a solvent, reaction medium, and reagent in organic synthesis. It is also an essential component in the synthesis of polymers like poly(methyl methacrylate) (PMMA), poly(vinyl chloride) (PVC), and poly(ethylene terephthalate) (PET) .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
Design, Synthesis, and Application of Two-Dimensional Materials
N-(2,4-Dimethylphenyl)formamide
- Application : This compound is used in various scientific research and experiments .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
- Application : These derivatives are being explored as new antimicrobial candidates targeting multidrug-resistant Gram-positive pathogens .
- Methods : The synthesis and in vitro antimicrobial activity characterisation of novel thiazole derivatives were carried out using representative Gram-negative and Gram-positive strains .
- Results : The 4-substituted thiazoles showed excellent activity against methicillin and tedizolid/linezolid-resistant S. aureus. Moreover, these compounds showed favourable activity against vancomycin-resistant E. faecium .
- Application : N,N-Dialkyl amides such as N,N-dimethylformamide (DMF), N,N-dimethylacetamide (DMA), are common polar solvents, finds application as a multipurpose reagent in synthetic organic chemistry .
- Methods : They are cheap, readily available and versatile synthons that can be used in a variety of ways to generate different functional groups .
- Results : The outcomes of these applications were not specified in the source .
4-(2,5-dimethylphenyl)butanoic acid
N-2,5-Dimethylphenylthioureido Acid Derivatives
N,N-Dialkyl amides
- Application : This compound is a result of the intramolecular cyclisation of thioureido acid 1 .
- Methods : The specific methods of application or experimental procedures were not detailed in the source .
- Results : The outcomes of these applications were not specified in the source .
- Application : These polymers were synthesized by copolymerization of 2,6-dimethylphenol (2,6-DMP) with various DOPO-substituted tetramethyl bisphenol monomers .
- Methods : A Friedel–Crafts acylation reaction was employed to react 2,6-DMP with different acyl chlorides .
- Results : All DOPO−PPOs exhibited higher glass transition temperatures, enhanced thermal degradability, and increased char yield formation at 800 °C without compromising solubility in organic solvents .
1-(2,5-dimethylphenyl)-2-thioxotetrahydropyrimidin-4(1 H)-one
DOPO-Containing Poly(2,6-dimethyl-1,4-phenylene oxide)s
特性
IUPAC Name |
2-but-3-enyl-1,4-dimethylbenzene |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16/c1-4-5-6-12-9-10(2)7-8-11(12)3/h4,7-9H,1,5-6H2,2-3H3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IZKLUGFRHNVQHW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)CCC=C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90641224 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
160.25 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(2,5-Dimethylphenyl)-1-butene | |
CAS RN |
161865-25-4 |
Source


|
| Record name | 2-(But-3-en-1-yl)-1,4-dimethylbenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90641224 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

